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Compound of Interest

Compound Name: lonizable lipid-1

Cat. No.: B10861685

In-Depth Structural Analysis of lonizable Lipid-1:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of "lonizable
lipid-1," a key component in modern drug delivery systems, utilizing Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS). This document details the physicochemical
properties, experimental protocols for structural elucidation, and the mechanistic pathways
associated with this lipid.

Physicochemical and Structural Data of lonizable
Lipid-1
lonizable lipid-1, also known as Lipid 2-10, is a cationic ionizable lipid crucial for the

formulation of lipid nanoparticles (LNPs). Its structure is integral to the encapsulation and
cellular delivery of therapeutic payloads such as mRNA.
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Property Value

ditridecan-7-yl 10-[3-(dimethylamino)propyl-
UPAC Name octanoylami:o]norEad(ecanecj:oate e
CAS Number 2055939-68-7
Molecular Formula C58H114N205
Molecular Weight 919.56 g/mol [1]
Exact Mass 918.8728 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic
molecules like lonizable lipid-1. Below are the generalized protocols for acquiring *H and 13C
NMR spectra.

Experimental Protocol: *H and **C NMR

o Sample Preparation: Dissolve a precise amount of lonizable lipid-1 in a deuterated solvent,
such as chloroform-d (CDCIs), to a concentration of 5-10 mg/mL. Transfer the solution to a 5
mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a cryoprobe for enhanced sensitivity.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 33C NMR spectrum using a standard pulse program (e.g.,

zgpg30).

o Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, and a

longer relaxation delay (e.g., 2-5 seconds).

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of 13C.

o Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate

software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase

correction, baseline correction, and referencing the chemical shifts to the residual solvent

peak or an internal standard (e.g., TMS at 0.00 ppm).

While specific experimental NMR data for lonizable lipid-1 is not publicly available in detail,

the expected spectral regions for key functional groups are outlined below based on its

chemical structure.

Table of Expected *H and 13C NMR Chemical Shift Ranges for lonizable Lipid-1

Functional Group ExPected 'H Chemical ExPected 13C Chemical
Shift (ppm) Shift (ppm)

Alkyl Chain CHs 0.8-0.9 14 - 15

Alkyl Chain (CH2)n 12-16 22-35

CH-O (Ester) 48-5.0 70-75

CH2-N (Amine) 2.2-28 45 - 60

N-(CHs)2 22-23 45 - 46

CH2-C=0 (Ester/Amide) 21-25 30-40

C=0 (Ester/Amide) 170 - 175

Mass Spectrometry (MS) Analysis
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Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
lonizable lipid-1, confirming its identity and purity. High-resolution mass spectrometry (HRMS)
provides highly accurate mass measurements.

Experimental Protocol: LC-MS/IMS

o Sample Preparation: Prepare a dilute solution of lonizable lipid-1 in a suitable solvent such
as a mixture of acetonitrile and water with a small amount of formic acid to promote
ionization.

e Chromatography:

o Utilize a liquid chromatography system (e.g., UPLC or HPLC) with a C8 or C18 reversed-
phase column.

o Employ a gradient elution method, for example, starting with a higher percentage of
agueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the
organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

e Mass Spectrometry:
o Interface the LC system with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
o Use electrospray ionization (ESI) in positive ion mode.
o Acquire full scan MS data to determine the mass of the protonated molecule [M+H]*.

o Perform tandem MS (MS/MS) on the precursor ion to obtain a fragmentation pattern. This
is typically done using collision-induced dissociation (CID).

o Data Analysis: Analyze the resulting mass spectra to identify the parent ion and
characteristic fragment ions. The accurate mass measurement helps to confirm the
elemental composition.

Table of Expected Mass Spectrometry Data for lonizable Lipid-1
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lon Calculated m/z
[M+H]* 919.8801
[M+Na]* 941.8620

Common fragmentation pathways for lipids involve the cleavage of ester and amide bonds, as
well as the loss of alkyl chains. For lonizable lipid-1, characteristic fragments would likely arise
from the loss of the dimethylaminopropyl group and the cleavage of the ester linkages to the
tridecan-7-ol moieties.

Signaling Pathway and Mechanism of Action

lonizable lipids are fundamental to the function of lipid nanoparticles in delivering nucleic acid-
based therapeutics. Their mechanism of action is primarily centered around facilitating the
escape of the therapeutic payload from the endosome into the cytoplasm.

Endosomal Escape Pathway

Extracellular Space (pH 7.4)

LNP (Neutia Charge)

Click to download full resolution via product page
Caption: Workflow of LNP-mediated endosomal escape.

At physiological pH (around 7.4), lonizable lipid-1 is predominantly neutral, which contributes
to the stability of the LNP in circulation. Following cellular uptake via endocytosis, the LNP is
trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic
environment leads to the protonation of the tertiary amine group of lonizable lipid-1, resulting
in a positive charge.[1][2][3][4][5] This charge switch is critical for the subsequent steps. The
positively charged lonizable lipid-1 then interacts with the negatively charged lipids present in

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b10861685?utm_src=pdf-body
https://www.benchchem.com/product/b10861685?utm_src=pdf-body-img
https://www.benchchem.com/product/b10861685?utm_src=pdf-body
https://www.benchchem.com/product/b10861685?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995196/
https://www.researchgate.net/figure/Mechanism-of-endosomal-disruption-by-ionizable-lipids-and-the-five-main-structural-types_fig4_385261927
https://www.pnas.org/doi/10.1073/pnas.2307800120
https://insidetx.com/resources/reviews/endosomal-escape-a-critical-challenge-in-lnp-mediated-therapeutics/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11648457/
https://www.benchchem.com/product/b10861685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

the endosomal membrane.[1][2][3][4][5] This interaction is thought to induce a change in the
lipid phase from a bilayer to a non-bilayer hexagonal (HIl) phase, which destabilizes the
endosomal membrane.[2][3] This disruption ultimately leads to the release of the encapsulated
therapeutic payload from the endosome into the cytoplasm, where it can exert its biological
function.[2]

Experimental Workflow for Structural Analysis

The following diagram outlines the logical flow of experiments for the comprehensive structural
characterization of lonizable lipid-1.
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Caption: Experimental workflow for structural analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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